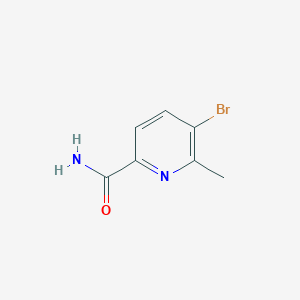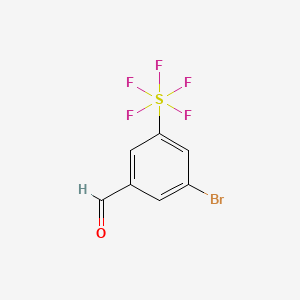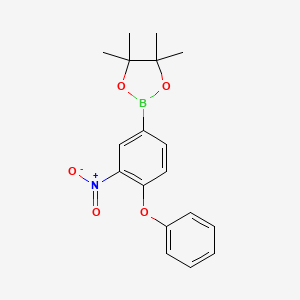
4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane, or 4,4,5,5-TMP-NPP-DOB, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a boron-containing compound that has been used in a variety of research applications due to its unique properties.
科学的研究の応用
Synthesis and Material Applications
A notable application of this compound involves the synthesis of boron-containing polyenes and stilbenes , which can be utilized in the creation of new materials for technologies such as Liquid Crystal Displays (LCDs). These boron-containing compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized with high yields and exhibit potential for the development of conjugated polyene materials. The biological evaluation of these compounds for neurodegenerative diseases is also in progress, indicating a multidisciplinary interest in their properties and applications (Das et al., 2015).
Crystal Structure and Chemical Analysis
The crystal structure of derivatives of this compound has been determined, providing insight into the molecular geometry and interactions that could influence their physical and chemical properties. For example, the structural analysis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via X-ray diffractometer data has contributed to understanding the orthorhombic structure and the coordination of the boron atom, which is crucial for applications in material science and organometallic chemistry (Seeger & Heller, 1985).
Biological and Chemical Properties
Research into the biological and chemical properties of pinacolylboronate-substituted stilbenes, which are related to 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane, has shown these compounds to exhibit inhibitory effects on lipogenesis in mammalian hepatocytes. This indicates potential therapeutic applications in managing lipid levels, thereby highlighting the compound's relevance in medicinal chemistry and drug development (Das et al., 2011).
Environmental Sensing and Analytical Applications
Another significant application is in environmental sensing , where derivatives of this compound have been developed for detecting hydrogen peroxide (H2O2) in living cells. This application is critical for biomedical research, as H2O2 is a significant reactive oxygen species in cellular processes. The development of probes based on 4-substituted pyrene derivatives of this compound for H2O2 detection demonstrates its utility in creating functional materials for biological and chemical sensors (Nie et al., 2020).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-10-11-16(15(12-13)20(21)22)23-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOXQMDQHTSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364354-15-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)

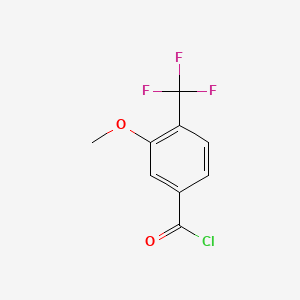
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
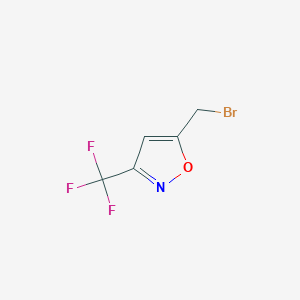
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
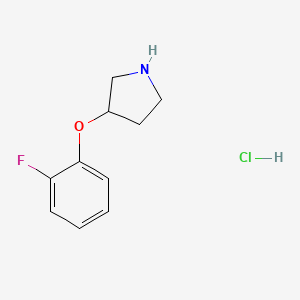
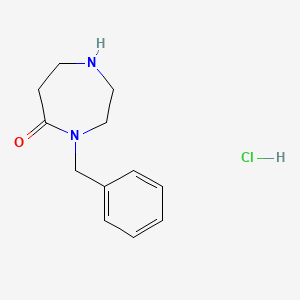

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
